molecular formula C17H20N4O B2541180 N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide CAS No. 335282-70-7

N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B2541180
CAS No.: 335282-70-7
M. Wt: 296.374
InChI Key: BICBSDHCADVBOF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Scientific Research Applications

N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the pyridin-2-yl group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with a pyridine derivative.

    Attachment of the 4-methylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the carboxamide group: This is usually achieved by reacting the intermediate compound with an isocyanate or a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of This compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

  • N-(4-methylphenyl)-4-(pyridin-3-yl)piperazine-1-carboxamide
  • N-(4-methylphenyl)-4-(pyridin-4-yl)piperazine-1-carboxamide
  • N-(4-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

These compounds share similar structural features but may differ in their pharmacological activities, making This compound unique in its specific interactions and effects.

Properties

IUPAC Name

N-(4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-14-5-7-15(8-6-14)19-17(22)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICBSDHCADVBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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